
Pomalidomide-amino-PEG5-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-amino-PEG5-NH2 is a synthetic compound that combines the properties of pomalidomide and a polyethylene glycol (PEG) linker with an amino group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in medicinal chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-amino-PEG5-NH2 involves multiple steps. Initially, pomalidomide is synthesized through a reaction between nitro phthalic acid and 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent. This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then reduced to pomalidomide .
Industrial Production Methods: For industrial production, continuous flow synthesis is employed to ensure high yield and purity. This method involves a series of reactions carried out in a continuous flow reactor, allowing for better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide-amino-PEG5-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxyl groups to form amide bonds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the PEG linker.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like carbodiimides and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC).
Oxidation and Reduction Reactions: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions are various conjugates used in PROTAC technology, which are designed to degrade specific target proteins .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-amino-PEG5-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases by targeting and degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Wirkmechanismus
Pomalidomide-amino-PEG5-NH2 exerts its effects by recruiting the E3 ubiquitin ligase cereblon. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The PEG linker enhances the solubility and stability of the compound, facilitating its interaction with target proteins and the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
- Pomalidomide-PEG4-NH2
- Pomalidomide-PEG6-NH2
- Lenalidomide
- Thalidomide
Comparison: Pomalidomide-amino-PEG5-NH2 is unique due to its specific PEG linker length, which provides an optimal balance between solubility and bioavailability. Compared to pomalidomide-PEG4-NH2 and pomalidomide-PEG6-NH2, the PEG5 linker offers better pharmacokinetic properties. Additionally, while lenalidomide and thalidomide are also used in medicinal chemistry, this compound is specifically designed for targeted protein degradation, making it more effective in certain therapeutic applications .
Eigenschaften
Molekularformel |
C25H34N4O10 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C25H34N4O10/c26-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-21(31)27-18-3-1-2-17-22(18)25(34)29(24(17)33)19-4-5-20(30)28-23(19)32/h1-3,19H,4-16,26H2,(H,27,31)(H,28,30,32) |
InChI-Schlüssel |
PVRWYELYSSBQTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


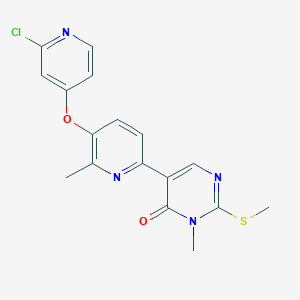
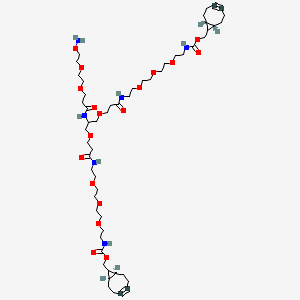
![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
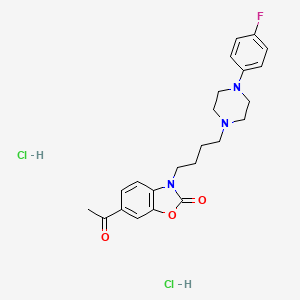
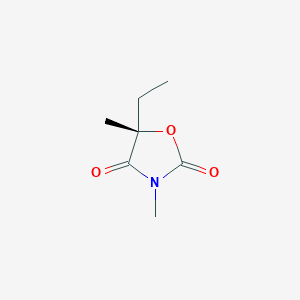
![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
![N-[4-[[4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]-N'-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanediamide](/img/structure/B15073578.png)
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)
![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)
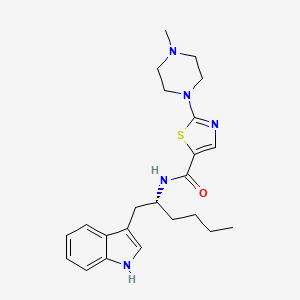
![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)
![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride](/img/structure/B15073611.png)
